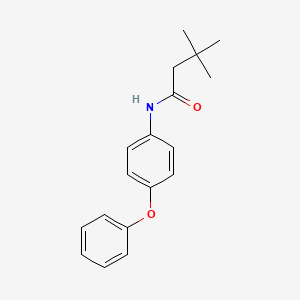
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in medical and scientific research. This compound belongs to the class of amides and is commonly used as a research tool due to its unique properties and mechanisms of action.
Mécanisme D'action
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide binds to the ligand-binding domain of ERβ, leading to a conformational change in the receptor and subsequent activation of downstream signaling pathways. This activation can lead to various cellular responses depending on the tissue and context, including gene expression regulation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in different tissues and systems. For example, in bone cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to increase bone mineral density and reduce bone resorption, suggesting a potential application in the treatment of osteoporosis. In the cardiovascular system, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have protective effects against atherosclerosis and hypertension. In cancer cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential application in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide in lab experiments is its selective activation of ERβ, which allows for more specific and targeted studies of ERβ signaling pathways. However, one limitation of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide is its relatively low potency compared to other ERβ agonists, which may require higher concentrations and longer exposure times to achieve significant effects.
Orientations Futures
Future research on 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could focus on exploring its potential applications in various diseases and physiological processes, as well as developing more potent and specific ERβ agonists. Additionally, further studies on the mechanisms of action of 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could lead to a better understanding of ERβ signaling and its role in various cellular processes.
Méthodes De Synthèse
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 4-phenoxybenzaldehyde with 3,3-dimethylbutanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been widely used in scientific research due to its ability to selectively activate estrogen receptor beta (ERβ) in vitro and in vivo. This property makes it a valuable tool for studying the role of ERβ in various physiological processes such as bone metabolism, cardiovascular function, and cancer development.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)13-17(20)19-14-9-11-16(12-10-14)21-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPBMRJUHRXCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)

![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)

